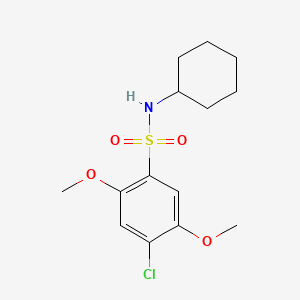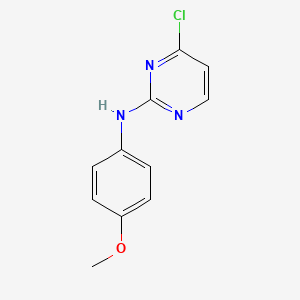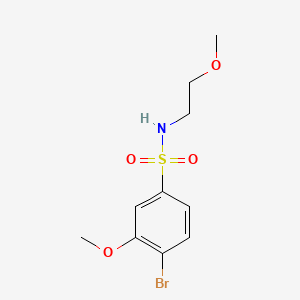
4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, two methoxy groups, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide typically involves the sulfonation of 4-chloro-2,5-dimethoxybenzenamine followed by the introduction of the cyclohexyl group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of 4-chloro-N-cyclohexyl-2,5-dimethoxybenzene-1-amine.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition.
類似化合物との比較
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Similar structure but lacks the sulfonamide and cyclohexyl groups.
4-chloro-N-cyclohexylbenzenesulfonamide: Similar structure but lacks the methoxy groups.
2,5-dimethoxybenzenesulfonamide: Similar structure but lacks the chlorine and cyclohexyl groups.
Uniqueness
4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound.
特性
CAS番号 |
1808875-17-3 |
|---|---|
分子式 |
C14H20ClNO4S |
分子量 |
333.8g/mol |
IUPAC名 |
4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h8-10,16H,3-7H2,1-2H3 |
InChIキー |
ACNYBJACMIQAQM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603039.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)


amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)

amine](/img/structure/B603052.png)
amine](/img/structure/B603053.png)
amine](/img/structure/B603054.png)
amine](/img/structure/B603055.png)
